Papuamide A

Catalog No.
S660705
CAS No.
M.F
C66H105N13O21
M. Wt
1416.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Papuamide A

Product Name

Papuamide A

IUPAC Name

(2R,3S,4S)-4-[[(2S,3R)-3-amino-2-[[(2S,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(3R,6S,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(R)-(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-7,9-dimethyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide

Molecular Formula

C66H105N13O21

Molecular Weight

1416.6 g/mol

InChI

InChI=1S/C66H105N13O21/c1-16-32(4)27-33(5)20-25-44(83)66(12,97)65(96)70-29-46(85)73-49(38(10)80)59(90)75-48(36(8)67)58(89)74-47(34(6)35(7)55(68)86)57(88)76-50-53(31(2)3)100-64(95)43-19-17-18-26-79(43)63(94)51(54(99-15)40-21-23-41(82)24-22-40)77-61(92)52(39(11)81)78(13)62(93)37(9)71-45(84)28-69-56(87)42(30-98-14)72-60(50)91/h20-25,27,31-32,34-39,42-44,47-54,80-83,97H,16-19,26,28-30,67H2,1-15H3,(H2,68,86)(H,69,87)(H,70,96)(H,71,84)(H,72,91)(H,73,85)(H,74,89)(H,75,90)(H,76,88)(H,77,92)/b25-20-,33-27+/t32?,34-,35+,36+,37-,38+,39+,42+,43-,44?,47-,48-,49-,50+,51+,52-,53+,54+,66?/m0/s1

InChI Key

MKAKHXFSEWECNW-UCTGYWDFSA-N

Synonyms

papuamide A

Canonical SMILES

CCC(C)C=C(C)C=CC(C(C)(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)N)C(=O)NC(C(C)C(C)C(=O)N)C(=O)NC1C(OC(=O)C2CCCCN2C(=O)C(NC(=O)C(N(C(=O)C(NC(=O)CNC(=O)C(NC1=O)COC)C)C)C(C)O)C(C3=CC=C(C=C3)O)OC)C(C)C)O)O

Isomeric SMILES

CCC(C)/C=C(\C)/C=C\C(C(C)(C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)N)C(=O)N[C@@H]([C@@H](C)[C@@H](C)C(=O)N)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H]2CCCCN2C(=O)[C@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC1=O)COC)C)C)[C@@H](C)O)[C@@H](C3=CC=C(C=C3)O)OC)C(C)C)O)O

Papuamide A is a cyclic depsipeptide isolated from marine sponges, specifically from the genus Theonella. This compound is characterized by its unique structure, which includes an aliphatic tail and a 3,4-dimethylglutamine residue, contributing to its biological activity. Papuamide A has garnered attention for its potential therapeutic applications, particularly in antiviral and antifungal treatments due to its ability to interact with phosphatidylserine in cell membranes .

Papuamide A exhibits several chemical properties that are significant for its biological activity. Its structure allows it to undergo specific interactions with membrane components, particularly phosphatidylserine. The binding of Papuamide A to phosphatidylserine is crucial for its mechanism of action, especially in inhibiting viral entry into host cells. The compound's reactivity can be analyzed using various computational methods to predict its behavior in biological systems .

Papuamide A has demonstrated notable biological activities, particularly as an antiviral agent. Research indicates that it inhibits the entry of human immunodeficiency virus (HIV) into host cells by binding to phosphatidylserine, which plays a role in the viral life cycle. In studies involving pseudotyped viruses, Papuamide A showed significant efficacy during the early stages of viral infection, suggesting its potential as a therapeutic agent against HIV . Additionally, it has been explored for antifungal properties, as it can disrupt fungal cell membranes by targeting phosphatidylserine synthase .

The synthesis of Papuamide A has been achieved through various methods, including total synthesis and extraction from marine sources. Total synthesis involves constructing the compound from simpler chemical precursors using techniques such as solid-phase peptide synthesis. This method allows for the precise control of stereochemistry and purity of the final product. The extraction method typically involves isolating the compound from marine sponges through solvent extraction and chromatography techniques .

Papuamide A has potential applications in pharmaceuticals, particularly in developing antiviral and antifungal drugs. Its ability to inhibit viral entry makes it a candidate for further research in HIV treatment strategies. Moreover, its antifungal properties could lead to new treatments for fungal infections that are resistant to conventional therapies. The compound's unique mechanism of action also makes it a subject of interest in drug discovery and development .

Studies have focused on understanding the interaction between Papuamide A and various biological targets. For instance, surface plasmon resonance experiments have demonstrated that Papuamide A binds preferentially to phosphatidylserine-containing membranes compared to other lipid compositions. This binding is essential for its antiviral activity against HIV, as it facilitates the compound's entry into cells and enhances its efficacy . Furthermore, interaction studies with other proteins have been conducted to elucidate the compound's broader biological effects.

Papuamide A belongs to a family of marine cyclic depsipeptides known for their diverse biological activities. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundSourceBiological ActivityUnique Features
Papuamide BMarine spongeAntiviral (HIV)Structural analog with slight variations
Mirabamide AMarine spongeAntiviral (HIV)Contains different amino acid residues
Callipeltin AMarine spongeAntiviral and cytotoxicExhibits broader cytotoxicity
Halipeptin AMarine spongeAntiviral and antifungalKnown for potent antifungal properties

Papuamide A is unique due to its specific binding affinity for phosphatidylserine and its mechanism of inhibiting viral entry, distinguishing it from other members of the papuamide family and similar compounds . Its structural characteristics contribute significantly to its bioactivity, making it a valuable candidate for further pharmacological exploration.

XLogP3

-1

Dates

Last modified: 07-20-2023

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